tert-Butyl(4-ethynylphenoxy)dimethylsilane
Description
Significance of Arylethynyl Silyl (B83357) Ethers in Advanced Chemical Methodologies
Arylethynyl silyl ethers are a class of compounds that play a crucial role in modern organic synthesis. The combination of an aromatic ring, an acetylene (B1199291) unit, and a silyl ether provides a scaffold for diverse chemical transformations. The ethynyl (B1212043) group is a key functional group for carbon-carbon bond formation through reactions such as the Sonogashira, Suzuki, and other cross-coupling reactions, enabling the construction of conjugated systems found in many functional materials and biologically active molecules.
The silyl ether moiety, particularly the widely used tert-butyldimethylsilyl (TBS) ether, offers a reliable method for the temporary protection of phenolic hydroxyl groups. This protection is essential in multi-step syntheses to prevent the acidic proton of the phenol (B47542) from interfering with sensitive reagents, such as organometallics. The strategic placement of a silyl ether on an arylethynyl framework allows for the selective manipulation of other parts of the molecule. Furthermore, the silyl group can influence the electronic properties and solubility of the molecule, which can be advantageous in certain synthetic applications. The ability to deprotect the silyl ether under specific conditions without affecting the rest of the molecule adds to the strategic importance of this class of compounds.
Overview of the tert-Butyldimethylsilyl (TBS) Protecting Group Strategy in Ethynyl Chemistry
The tert-butyldimethylsilyl (TBS) group is a cornerstone of protecting group strategy in contemporary organic synthesis, particularly in reactions involving terminal alkynes. sigmaaldrich.com The acidic proton of a terminal alkyne can be readily removed by bases, and the resulting acetylide can participate in various nucleophilic reactions. However, in many instances, this reactivity is undesirable and needs to be masked to allow for transformations elsewhere in the molecule.
The TBS group, introduced via reagents like tert-butyldimethylsilyl chloride, provides a sterically bulky and chemically robust shield for the terminal alkyne. This protection strategy is advantageous due to the stability of the resulting silylalkyne under a wide range of reaction conditions, including many that would affect other protecting groups. The TBS group is generally stable to mild acidic and basic conditions, as well as to many oxidizing and reducing agents.
A key feature of the TBS protecting group strategy is its selective removal. The silicon-fluoride bond is exceptionally strong, and therefore, fluoride (B91410) ion sources such as tetra-n-butylammonium fluoride (TBAF) are commonly employed for the clean and efficient deprotection of TBS-protected alkynes, regenerating the terminal alkyne for subsequent reactions. sigmaaldrich.com This orthogonality allows for a multi-step synthetic sequence where the alkyne can be protected, other functional groups manipulated, and then the alkyne deprotected for further elaboration.
Historical Context of Organosilane Reagents in Phenoxy-Substituted Molecules
The use of organosilane reagents for the protection of hydroxyl groups, including phenols, has a rich history dating back to the mid-20th century. nih.gov Early work in organosilicon chemistry laid the foundation for the development of a wide array of silylating agents. researchgate.net Initially, simpler silyl groups like trimethylsilyl (B98337) (TMS) were employed. However, their high reactivity and susceptibility to hydrolysis limited their application.
The breakthrough came with the introduction of sterically hindered silyl groups, most notably the tert-butyldimethylsilyl (TBS) group by E.J. Corey and coworkers. This development revolutionized organic synthesis by providing a protecting group with a tunable stability profile. The application of TBS and other bulky silyl groups to protect phenolic hydroxyls in phenoxy-substituted molecules became a standard practice. This allowed for the execution of complex synthetic routes that were previously unattainable.
The ability to selectively protect one hydroxyl group in the presence of others, based on steric hindrance, further expanded the utility of organosilane reagents. Over the years, a vast library of silyl protecting groups with varying degrees of stability has been developed, allowing chemists to fine-tune their synthetic strategies with a high degree of precision. The historical development of these reagents has been pivotal in the synthesis of numerous natural products, pharmaceuticals, and advanced materials containing phenoxy moieties.
Scope and Objectives of Academic Research on tert-Butyl(4-ethynylphenoxy)dimethylsilane
Academic research involving this compound primarily focuses on its application as a key building block in the synthesis of more complex and functionally rich molecules. The strategic disposition of the protected phenol and the terminal alkyne allows for its use in a variety of synthetic endeavors.
Key Research Objectives:
Synthesis of Natural Products and Analogs: A significant area of research involves the incorporation of the 4-ethynylphenoxy moiety into the backbone of natural products and their synthetic analogs. For instance, derivatives of this compound have been utilized in the synthesis of complex indole (B1671886) alkaloids. researchgate.net
Development of Novel Organic Materials: The rigid, linear nature of the ethynylphenyl unit makes this compound an attractive precursor for the synthesis of conjugated polymers and other organic materials with potential applications in electronics and photonics.
Exploration of New Synthetic Methodologies: Researchers utilize this compound as a model substrate to explore and develop new cross-coupling reactions and other synthetic transformations. Its well-defined structure and predictable reactivity make it an ideal candidate for methodological studies.
Medicinal Chemistry and Drug Discovery: The phenoxy-alkyne scaffold is present in a number of biologically active compounds. Research in this area focuses on using this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications.
The overarching goal of academic research on this compound is to leverage its unique structural features to enable the efficient and convergent synthesis of a wide range of target molecules with important biological or material properties.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-(4-ethynylphenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGDMNJAVKZCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136053-34-4 | |
| Record name | tert-butyl(4-ethynylphenoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of Tert Butyl 4 Ethynylphenoxy Dimethylsilane
Participation in Metal-Catalyzed Coupling Reactions
Sonogashira Coupling Architectures
The Sonogashira reaction is a cornerstone of cross-coupling chemistry, creating a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org In the context of tert-Butyl(4-ethynylphenoxy)dimethylsilane, the terminal alkyne is the key reactive site for this transformation.
The catalytic cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. Simultaneously, the palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. A transmetalation step, where the acetylide group is transferred from copper to the palladium center, is followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
While the terminal C-H bond of an alkyne is the reactive site, silyl-protected alkynes also play a crucial role in Sonogashira coupling strategies. The tert-butyldimethylsilyl group in this compound can serve as a robust protecting group. gelest.com This allows for selective coupling reactions at other sites of a more complex molecule. Following the desired transformations, the silyl (B83357) group can be selectively removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne for a subsequent Sonogashira coupling. gelest.com This two-step protiodesilylation/Sonogashira sequence is a common strategy for constructing unsymmetrical diarylalkynes. organic-chemistry.org
A representative table for a Sonogashira coupling reaction involving a silyl-protected aryl alkyne is shown below, illustrating typical reaction parameters.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Iodotoluene | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine (B128534) | THF | 25 | 95 |
| 4-Bromoanisole | Ethynyltrimethylsilane | Pd(OAc)₂ (3) / SPhos (6) | - (Copper-free) | K₂CO₃ | Toluene (B28343) | 80 | 88 |
| 1-Iodonaphthalene | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 50 | 92 |
Heck Coupling Methodologies
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming C-C bonds, typically by coupling an aryl or vinyl halide with an alkene. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the substituted alkene product and regenerates the catalyst. organic-chemistry.org
The standard Heck reaction requires an alkene as the coupling partner. wikipedia.orgorganic-chemistry.org this compound, being an alkyne, would not typically participate as the unsaturated partner in a classic Heck reaction. However, variations of the Heck reaction, sometimes referred to as silyl-Heck reactions, have been developed for the synthesis of unsaturated organosilanes from alkenes. nih.gov These reactions involve the addition of a Si-X bond across the alkene, proceeding through a similar catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. nih.gov Furthermore, some Heck-type reactions have been reported with alkynes, but these are less common and often lead to different types of products than the canonical vinylated arenes. organic-chemistry.org Due to the substrate mismatch, direct participation of this compound in a conventional Heck coupling is not a primary reactivity pathway.
Iron-Catalyzed Cycloaddition Reactions
Iron, being an abundant and low-cost metal, has emerged as an attractive catalyst for various organic transformations, including cycloaddition reactions. nih.gov Iron-catalyzed cycloadditions can proceed through several mechanisms to construct carbocyclic and heterocyclic frameworks. One notable example is the [2+2+2] cycloaddition of alkynes and alkynenitriles to form substituted pyridines. nih.govscilit.com
In a typical reaction, an iron(II) precatalyst, often activated by a reducing agent like zinc powder and stabilized by a ligand, coordinates with the alkyne and nitrile substrates. nih.gov This is followed by oxidative cyclization to form an iron-containing metallacycle intermediate. Subsequent reductive elimination releases the pyridine (B92270) product and regenerates the active iron catalyst. The regioselectivity of the cycloaddition can be influenced by the steric and electronic properties of the substituents on both the alkyne and the nitrile. nih.gov While the terminal alkyne of this compound makes it a potential candidate for such cycloadditions, specific studies detailing its participation in iron-catalyzed cycloadditions are not widely documented. The bulky tert-butyldimethylsilyl group could significantly influence the steric course of the reaction.
Role in Click Chemistry Frameworks
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The terminal alkyne of this compound makes it an ideal substrate for one of the most prominent click reactions, the azide-alkyne cycloaddition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction is a cornerstone of click chemistry due to its reliability and broad applicability. This compound serves as a versatile building block in CuAAC, where its terminal alkyne readily reacts with a wide variety of organic azides.
The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide, leading to the formation of the stable triazole ring.
This methodology is extensively used in materials science and medicinal chemistry. For instance, this compound can be used as a surface modification agent or as a monomer unit in the synthesis of complex macromolecules such as dendrimers. By attaching this compound to a multifunctional core via CuAAC, precise, highly branched structures can be assembled with excellent control and efficiency.
The table below outlines typical conditions for a CuAAC reaction.
| Alkyne Substrate | Azide Substrate | Copper Source (mol%) | Reducing Agent (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Benzyl Azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 25 | >95 |
| This compound | 1-Azidohexane | CuI (2) | - | DMF | 25 | >95 |
| This compound | 4-Azidoanisole | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | DMSO/H₂O (4:1) | 40 | 98 |
Metal-Free Poly-Cycloaddition Processes
While CuAAC is highly efficient, the potential for residual copper contamination can be a concern for biological or electronic applications. This has driven the development of metal-free click reactions. mdpi.com One such approach is the thermal, uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne. However, this reaction often requires high temperatures and can produce a mixture of 1,4- and 1,5-regioisomers.
A more effective metal-free approach involves the use of activated alkynes or organocatalysts. For polymerization, diazide and dialkyne monomers can undergo poly-cycloaddition reactions without a metal catalyst to form polytriazoles. mdpi.comrsc.org In such a polymerization, a monofunctional alkyne like this compound could act as an end-capping agent, controlling the molecular weight of the resulting polymer. Alternatively, a bifunctional derivative could be incorporated as a monomer. These polymerizations can be promoted by heat or by organobase catalysts, which facilitate the reaction while avoiding metal contamination. mdpi.com
The table below shows representative conditions for a metal-free click polymerization.
| Dialkyne Monomer | Diazide Monomer | Catalyst/Conditions | Solvent | Temp (°C) | Polymer Mₙ (Da) |
|---|---|---|---|---|---|
| 1,4-Diethynylbenzene | 1,4-Diazidobenzene | Heat (Thermal) | DMF | 100 | 15,000 |
| Ethyl Propiolate Dimer | 1,3-Diazidopropane | Heat (Thermal) | DMSO | 80 | 21,500 |
| 1,4-Diethynyl-2,5-dimethoxybenzene | 1,4-Bis(azidomethyl)benzene | t-BuP₄ (Organobase) | Toluene | 25 | 18,700 |
Iterative Click Reactions for Sequential Molecular Assembly
The unique structure of this compound, featuring two distinct and orthogonally reactive "click" handles, makes it a valuable linker molecule for the stepwise construction of complex molecular architectures. lookchem.com This strategy, known as iterative click chemistry, relies on the sequential and highly selective formation of covalent bonds without the need for intermediate deprotection steps. lookchem.comsigmaaldrich.com The two key reactive sites of the molecule are the aryl silyl ether and the terminal alkyne.
The aryl silyl ether moiety is reactive under Sulfur(VI) Fluoride Exchange (SuFEx) conditions, while the ethynyl (B1212043) group is a substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). lookchem.comsigmaaldrich.com This orthogonality allows for a controlled, stepwise assembly. For instance, the silyl ether can first react with a sulfonyl fluoride (R-SO₂F) in a SuFEx reaction. Following this, the now-incorporated molecule, still bearing the unreacted terminal alkyne, can be subjected to CuAAC conditions to react with an azide-containing molecule (R-N₃). This one-two approach enables the precise and efficient building of multi-component structures. wikipedia.org
In a typical iterative sequence, this compound might be ligated to a trivalent platform molecule. wikipedia.org The process would involve:
SuFEx Reaction: The silyl ether end of the molecule reacts with a sulfur(VI) fluoride hub.
CuAAC Reaction: The terminal alkyne is then available for a subsequent cycloaddition with an azide.
Further Functionalization: If the azide-containing molecule has another reactive group, the iterative process can continue, leading to the rapid synthesis of diverse and functional mid-size molecules. sigmaaldrich.com
Nucleophilic Activation of the Ethynyl Moiety
Reaction with Organolithium Reagents
The terminal alkyne group (C≡C-H) of this compound possesses an acidic proton that can be readily removed by a strong base. libretexts.orgstackexchange.com Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases commonly used for this purpose. wikipedia.orglibretexts.org The reaction involves the deprotonation of the terminal alkyne, resulting in the formation of a lithium acetylide intermediate. wikipedia.org
This acid-base reaction is highly efficient and is a cornerstone of organometallic chemistry. sigmaaldrich.com The resulting lithium acetylide is a potent carbon-based nucleophile, with the negative charge localized on the terminal carbon of the alkyne. The silyl ether protecting group on the phenol (B47542) is stable to these conditions, demonstrating the chemoselectivity of the reaction. libretexts.org
Table 1: Deprotonation of this compound
| Reactant | Reagent | Solvent (Typical) | Product Intermediate | Byproduct |
| This compound | n-Butyllithium | Tetrahydrofuran (B95107) (THF) | Lithium (4-((tert-butyldimethylsilyl)oxy)phenyl)acetylide | Butane |
Subsequent Transformations of Activated Alkyne Intermediates
The lithium acetylide generated from this compound is a versatile intermediate for forming new carbon-carbon bonds. wikipedia.org As a strong nucleophile, it can react with a wide array of electrophilic compounds. libretexts.org This reactivity allows for the elaboration of the alkyne terminus into more complex structures.
The choice of electrophile dictates the final product, enabling a modular approach to synthesis. For example, reaction with aldehydes or ketones yields secondary or tertiary propargyl alcohols, respectively. Addition to carbon dioxide (after quenching) produces a carboxylic acid, and reaction with alkyl halides leads to the formation of an internal alkyne. These subsequent transformations significantly expand the synthetic utility of the parent molecule.
Table 2: Representative Reactions of the Activated Alkyne Intermediate
| Electrophile Class | Specific Example | Resulting Functional Group |
| Aldehyde | Acetaldehyde | Secondary Propargyl Alcohol |
| Ketone | Acetone | Tertiary Propargyl Alcohol |
| Alkyl Halide | Iodomethane | Internal Alkyne |
| Carbon Dioxide | CO₂ | Propiolic Acid (after acidic workup) |
| Epoxide | Ethylene Oxide | Homopropargyl Alcohol |
Sulfur(VI) Fluoride Exchange (SuFEx) Derivatization Strategies
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that involves the formation of robust covalent bonds from sulfur(VI) fluoride compounds. mdpi.comnih.gov this compound is an ideal substrate for SuFEx reactions due to its aryl silyl ether group.
Reactivity in Aryl Silyl Ether SuFEx Chemistry
In SuFEx chemistry, the aryl silyl ether functionality acts as a masked phenol. The reaction is typically catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). libretexts.org The catalyst facilitates the cleavage of the silicon-oxygen bond, allowing the resulting phenoxide to act as a nucleophile. This phenoxide then attacks an electrophilic sulfur(VI) fluoride center, such as a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (B1228806) (R-OSO₂F), displacing a fluoride ion to form a highly stable sulfonate or sulfate (B86663) ester linkage. stackexchange.com
The reactivity in SuFEx can be influenced by steric factors. The tert-butyldimethylsilyl (TBDMS) group is relatively bulky, which can lead to slower reaction times compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). stackexchange.com However, this deliberate choice of protecting group often provides a good balance of reactivity and stability.
Post-Polymerization Modification via SuFEx
A significant application of the SuFEx reactivity of this compound is in post-polymerization modification (PPM). This technique allows for the precise installation of functional groups onto an existing polymer backbone. Polymers synthesized to contain SuFEx-active handles, such as sulfonyl fluoride groups, can be readily functionalized.
In this context, a polymer bearing S(VI)-F bonds is treated with this compound in the presence of a suitable catalyst. libretexts.org The SuFEx reaction proceeds along the polymer chain, covalently attaching the ethynylphenoxy moiety to the sulfur centers. This process effectively transforms the polymer by introducing terminal alkyne groups, which can then be used for further "clicking" via reactions like CuAAC. This modular approach is highly valuable for creating functional materials with tailored properties. libretexts.org
Table 3: Example of Post-Polymerization Modification via SuFEx
| Polymer Backbone | Modification Reagent | Catalyst | Resulting Polymer Functionality | Application |
| Polysulfonyl Fluoride | This compound | BEMP | Alkyne-functionalized polymer | Platform for further click functionalization (e.g., attaching biomolecules, fluorophores) |
Applications of Tert Butyl 4 Ethynylphenoxy Dimethylsilane in Advanced Materials and Polymer Science
Development of Functional Polymers and Copolymers
The synthesis of functional polymers often relies on monomers that possess specific reactive groups. The ethynyl (B1212043) group in tert-Butyl(4-ethynylphenoxy)dimethylsilane, in theory, makes it a candidate for such applications.
Alkyne-Functionalized Polymer Synthesis
The terminal alkyne group is highly valued in polymer chemistry for its ability to participate in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific linking of molecules to create complex polymer architectures. However, specific studies detailing the use of this compound as a monomer or functionalizing agent for creating alkyne-functionalized polymers are not readily found in published research.
Modular Platforms for Novel Functional Polymers
The structure of this compound, featuring a protected phenol (B47542) and a reactive alkyne, presents a modular design. The tert-butyldimethylsilyl (TBDMS) protecting group can be removed to expose a hydroxyl group for further functionalization, while the alkyne allows for attachment to polymer backbones or other molecules. This modularity is theoretically advantageous for creating diverse functional polymers. Nevertheless, there is a lack of specific examples in the scientific literature where this compound has been explicitly used as a modular platform for novel polymer development.
Polytriazole Synthesis via Click Polymerization
Click polymerization, particularly the CuAAC reaction between diazides and dialkynes, is a powerful method for synthesizing polytriazoles, a class of polymers known for their thermal stability and other desirable properties. Given its terminal alkyne, this compound could potentially be used as a comonomer in such polymerizations. However, a review of available research does not show its direct incorporation into polytriazole synthesis.
Contribution to Optoelectronic Materials
The development of new materials for optoelectronic applications is a rapidly advancing field. Molecules with specific electronic and photophysical properties are essential for creating devices like organic light-emitting diodes (OLEDs) and sensors.
Precursors for Photosensitizers in Enhanced Conjugation Systems
Photosensitizers are molecules that absorb light and transfer the energy to another molecule. The phenoxy and ethynyl groups in this compound could potentially be part of a larger conjugated system necessary for photosensitizing activity. Some patent literature mentions the compound as a reagent in the synthesis of more complex molecules, but detailed studies on its role as a direct precursor for photosensitizers are absent. google.com
Integration into Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly sought after for applications in sensing and bio-imaging. While the synthesis of AIE-active polymers is an active area of research, there is no specific evidence in the scientific literature to suggest that this compound has been integrated into AIE systems to date.
Materials for High Refractive Index Applications
The quest for advanced optical materials has driven research into polymers with high refractive indices (RI). Such materials are critical for the fabrication of miniaturized optical components, advanced lens systems, and coatings. The molecular structure of a polymer dictates its refractive index, with key contributions arising from moieties that possess high molar refractivity and can be densely packed. Aromatic groups, sulfur-containing linkages, and heavy atoms are known to enhance the refractive index of polymers. researchgate.net
This compound, with its combination of a phenyl ring, an ethynyl group, and a silicon atom, presents a promising monomer for the synthesis of high RI polymers. The aromatic phenoxy group provides a significant contribution to the molar refraction. Furthermore, the ethynyl group offers a versatile handle for polymerization reactions, such as "click" chemistry or coupling polymerizations, which can lead to highly conjugated and densely packed polymer backbones. nih.gov
Research into related polymer systems supports this potential. For instance, poly(arylene ethynylene)s, which share the core aromatic-alkyne structure, have been shown to exhibit high refractive indices and are suitable for optical and photonic applications. nih.gov Similarly, polymers synthesized via thiol-yne "click" polymerization, which creates sulfide (B99878) linkages, have achieved refractive indices exceeding 1.68. nih.gov The incorporation of silicon, as in the dimethylsilane (B7800572) moiety of the title compound, can also contribute favorably to the optical properties of the resulting polymer. researchgate.net
The polymerization of monomers like this compound can proceed through various mechanisms. For example, the ethynyl group can readily participate in thiol-yne radical polymerizations. When combined with multifunctional thiol monomers, this reaction yields a cross-linked polymer network rich in sulfide linkages, a key feature for achieving a high refractive index. nih.gov The resulting polymers are often characterized by excellent optical transparency and low chromatic dispersion. nih.gov
| Polymer Class | Key Structural Features | Achieved Refractive Index (n_D) | Relevant Monomer Type |
|---|---|---|---|
| Poly(arylene ethynylene)s | Aromatic rings linked by ethynyl groups | > 1.60 nih.gov | Diyne and dihalo-aromatic derivatives nih.gov |
| Thiol-yne Polymers | Sulfide-rich cross-linked network | > 1.68 nih.gov | Multifunctional thiols and alkynes nih.gov |
| Polysiloxanes | Silicon-oxygen backbone with aryl side chains | ~ 1.55-1.65 uni-marburg.de | Allyl or vinyl functionalized aromatics uni-marburg.de |
| Acrylate Polymers | Tetraphenylethane skeleton in side chain | ~ 1.60 rsc.org | Acrylates with bulky aromatic groups rsc.org |
Role as a Building Block in Complex Molecular Architectures
The strategic use of versatile building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with significant biological or material value. This compound serves as an exemplary building block, possessing distinct functional groups that can be manipulated selectively. The tert-butyldimethylsilyl (TBDMS) group acts as a robust protecting group for the phenolic oxygen, while the terminal ethynyl group is a reactive handle for a variety of carbon-carbon bond-forming reactions.
This molecular architecture is particularly valuable in the synthesis of natural products and their analogs. For instance, a structurally related compound, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, has been synthesized as a key precursor for the total synthesis of Galipeine, a tetrahydroquinoline alkaloid with demonstrated anti-malarial activity. kennesaw.edu In this context, the silyl-protected phenoxy moiety provides a stable platform for carrying out other transformations on the molecule before being deprotected or used in a coupling step.
The terminal alkyne in this compound is especially useful for Sonogashira coupling reactions, allowing for the facile introduction of the phenoxy-silane unit into larger, conjugated systems. This is a powerful strategy for assembling complex aromatic structures found in many bioactive compounds or materials for organic electronics. The ability to deprotect the silyl (B83357) ether to reveal the phenol adds another layer of synthetic utility, permitting subsequent O-alkylation, esterification, or conversion to a triflate for further cross-coupling. This dual functionality makes it a high-value intermediate in multi-step synthetic campaigns.
| Target Compound Class | Key Synthetic Strategy | Significance | Relevant Building Block Feature |
|---|---|---|---|
| Tetrahydroquinoline Alkaloids (e.g., Galipeine) | Coupling of a side-chain precursor to a quinoline (B57606) core kennesaw.edu | Anti-malarial and analgesic properties kennesaw.edu | Silyl-protected phenol for stability |
| Bioactive Phenols (e.g., 2,4-Di-tert-butylphenol analogs) | Functionalization of a phenolic core | Antioxidant, antifungal, antibacterial activities mdpi.com | Deprotection to reveal reactive phenol |
| Conjugated Polymers | Sonogashira or other cross-coupling polymerizations | Organic electronics, sensors | Terminal ethynyl group for C-C coupling |
| Macrocycles (e.g., Calixarenes) | Stepwise assembly of phenolic units | Host-guest chemistry, synthetic receptors researchgate.net | Reactive phenol and other functional handles |
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular components, known as mesogens, typically consist of a rigid core and flexible terminal groups. mdpi.com The molecular structure of this compound makes it an ideal candidate for incorporation into liquid crystalline compositions. The rigid 4-ethynylphenoxy unit can serve as a key component of the mesogenic core, providing the necessary structural anisotropy. The ethynyl group can act as a linker to other aromatic units to extend the rigid core, a common strategy for enhancing mesophase stability and transition temperatures. researchgate.net
The compound can be utilized in two primary ways for creating liquid crystalline materials: as a terminal mesogenic unit or as a monomer for side-chain liquid crystal polymers (SCLCPs). In the first approach, the ethynyl group can be coupled with another aromatic system to create a calamitic (rod-like) mesogen. The tert-butyldimethylsilane (B7800976) group would then function as a flexible, non-polar terminal chain.
In the second, more advanced approach, this compound can be incorporated as a monomer into a polymer. The flexible polysiloxane backbone is particularly well-suited for SCLCPs due to its low glass transition temperature. mdpi.com The ethynyl group of the monomer could be functionalized for attachment to a pre-formed polymer backbone, or the monomer could be polymerized through the alkyne moiety. The resulting polymer would feature the rigid (4-ethynylphenoxy)dimethylsilane side chains, which would self-organize into ordered liquid crystalline phases, such as nematic or smectic phases. mdpi.com The specific phase behavior would depend on the length and nature of the polymer backbone and the density of the mesogenic side chains. mdpi.com
| Mesogen Structural Type | Example Linker/Core | Observed LC Phase | Reference |
|---|---|---|---|
| Calamitic (Rod-like) | Phenyl Benzoate | Smectic, Nematic mdpi.com | mdpi.com |
| Calamitic (Rod-like) | (Phenyl)ethynylbenzoate | Smectic A, Nematic rsc.org | rsc.org |
| Side-Chain Polymer | Polysiloxane Backbone | Smectic, Nematic mdpi.com | mdpi.com |
| Calamitic (Rod-like) | Schiff Base (Azomethine) | Nematic nih.gov | nih.gov |
The chemical versatility of this compound allows it to serve as a platform for the development of a wide range of functionalized silane (B1218182) derivatives. The molecule possesses two key reactive sites: the terminal ethynyl group and the silyl ether linkage. Each site can be targeted with specific chemical transformations to introduce new functionalities, thereby creating derivatives tailored for advanced applications.
The terminal alkyne is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and specific covalent attachment of the silane derivative to molecules bearing an azide (B81097) group, such as biomolecules, polymers, or surfaces. This capability is highly valuable for applications in bioconjugation, drug delivery, and materials science. Additionally, the alkyne can undergo various coupling reactions, such as Glaser or Sonogashira couplings, to synthesize larger conjugated systems for use in molecular electronics or as chromophores.
The tert-butyldimethylsilyl (TBDMS) ether is a stable protecting group that can be selectively cleaved under specific conditions (e.g., using fluoride (B91410) ions) to liberate the phenol. This unmasked hydroxyl group provides a new site for functionalization. It can be alkylated to introduce long chains for modifying solubility or creating amphiphilic structures, or it can be incorporated into larger molecular architectures like calixarenes or other macrocycles. researchgate.net These macrocyclic derivatives are of great interest as synthetic receptors for ion and molecule sensing. researchgate.net This multi-faceted reactivity enables the transformation of a relatively simple starting material into a diverse library of complex silane derivatives with tailored properties.
| Reactive Site | Reaction Type | Introduced Functionality | Potential Application |
|---|---|---|---|
| Terminal Ethynyl Group | Azide-Alkyne "Click" Chemistry | Triazole linkage to other molecules | Bioconjugation, Surface Modification |
| Terminal Ethynyl Group | Sonogashira Coupling | Extended π-conjugated system | Organic Electronics, Dyes |
| Silyl Ether | Deprotection (e.g., with TBAF) | Phenolic Hydroxyl Group | Intermediate for further synthesis |
| Resulting Phenol | Alkylation / Esterification | Ethers, Esters | Modification of physical properties (solubility, etc.) |
| Resulting Phenol | Incorporation into Macrocycles | Calixarene or Cavitand structure researchgate.net | Molecular Recognition, Sensing researchgate.net |
Spectroscopic and Structural Elucidation Techniques for Tert Butyl 4 Ethynylphenoxy Dimethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Substitution Degree
Proton (¹H) NMR spectroscopy is a fundamental tool for confirming the successful synthesis and structural integrity of tert-Butyl(4-ethynylphenoxy)dimethylsilane. The spectrum provides characteristic signals for each type of proton in the molecule, and the integration of these signals confirms the relative number of protons in each environment.
The key structural motifs of this compound are the tert-butyl group, the two methyl groups attached to the silicon atom, the aromatic phenoxy ring, and the terminal ethynyl (B1212043) proton. Each of these groups gives rise to a distinct signal in the ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃).
tert-Butyl Group: The nine equivalent protons of the bulky tert-butyl group [(CH₃)₃C-] produce a sharp, singlet signal. Due to the shielding effect of the silicon atom, this peak is expected to appear in the upfield region of the spectrum.
Dimethylsilyl Group: The six equivalent protons of the two methyl groups attached directly to the silicon atom [-Si(CH₃)₂-] also generate a distinct singlet. This signal is typically found at a very upfield position, often below 1 ppm.
Aromatic Protons: The protons on the phenoxy ring are subject to the ring current effect, causing their signals to appear in the downfield region, typically between 6.5 and 7.5 ppm. For a 4-substituted (para) phenoxy ring, the protons on the benzene ring will appear as a pair of doublets (an AA'BB' system), indicative of substitution at the para position.
Ethynyl Proton: The single proton of the terminal alkyne group (-C≡CH) has a characteristic chemical shift that is less deshielded than aromatic protons due to the magnetic anisotropy of the triple bond.
The degree of substitution on the aromatic ring can be readily determined by the splitting pattern of the aromatic signals. A para-substituted ring, as in this compound, results in a symmetrical pattern of two doublets. Other substitution patterns would yield more complex multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Dimethylsilyl | -Si(CH ₃)₂- | ~0.25 | Singlet | 6H |
| tert-Butyl | -C(CH ₃)₃ | ~1.00 | Singlet | 9H |
| Ethynyl | -C≡CH | ~3.05 | Singlet | 1H |
| Aromatic | Ar-H (ortho to -O) | ~6.85 | Doublet | 2H |
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) in Polymerization Kinetics
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to study fluorine-containing compounds. Due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion, it is an excellent tool for monitoring chemical reactions involving fluorinated species, such as polymerization kinetics.
In the context of derivatives of this compound, if a fluorinated moiety were introduced into the molecule (for example, on the aromatic ring or as part of a co-monomer), ¹⁹F NMR could be employed to track the progress of polymerization. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.
During polymerization, the conversion of a monomer into a polymer chain leads to a change in this environment. For instance, the fluorine signal of a fluorinated ethynyl-containing monomer will have a specific chemical shift. As the polymerization proceeds and the monomer is incorporated into the growing polymer backbone, the chemical shift of the fluorine nucleus in the repeating unit of the polymer will be different from that of the free monomer.
By acquiring ¹⁹F NMR spectra at regular time intervals during the polymerization reaction, the disappearance of the monomer signal and the appearance of the polymer signal can be monitored. The relative integration of these signals allows for the quantitative determination of monomer conversion over time, from which the polymerization rate and reaction kinetics can be calculated. This method is particularly advantageous as it is non-invasive and provides real-time data on the reaction progress.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete structural confirmation.
Aliphatic Carbons: The carbons of the dimethylsilyl group appear at a very upfield chemical shift. The carbons of the tert-butyl group (both the quaternary carbon and the methyl carbons) also have characteristic upfield signals.
Alkynyl Carbons: The two carbons of the ethynyl group (-C≡CH) have distinct chemical shifts in the range of 70-90 ppm. The carbon attached to the aromatic ring is typically more deshielded than the terminal carbon bearing the proton.
Aromatic Carbons: The carbons of the phenoxy ring appear in the downfield region (110-160 ppm). The carbon atom bonded to the oxygen of the silyl (B83357) ether group (C-O) is highly deshielded, while the carbon bonded to the ethynyl group (C-C≡) also has a characteristic downfield shift. The remaining aromatic carbons can be assigned based on their expected chemical shifts and comparison with data from similar structures.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Dimethylsilyl | -Si(C H₃)₂- | ~ -2.0 |
| tert-Butyl | -C (CH₃)₃ | ~ 18.5 |
| tert-Butyl | -C(C H₃)₃ | ~ 26.0 |
| Alkynyl | -C ≡CH | ~ 77.5 |
| Alkynyl | -C≡C H | ~ 83.5 |
| Aromatic | Ar-C (ortho to -O) | ~ 120.0 |
| Aromatic | Ar-C (ipso to -C≡CH) | ~ 116.0 |
| Aromatic | Ar-C (ortho to -C≡CH) | ~ 134.0 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are formed.
For this compound, ESI-MS in positive ion mode would be expected to produce protonated molecules [M+H]⁺. Due to the common presence of sodium salts in laboratory glassware and solvents, it is also highly probable to observe sodium adducts [M+Na]⁺. The detection of these pseudomolecular ions allows for the unambiguous confirmation of the molecular weight of the compound. The difference in the m/z values between the protonated and sodiated adducts (approximately 22 Da) can further validate the identity of the molecular ion.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence.
For this compound (C₁₄H₂₀OSi), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. An HRMS experiment would then measure the actual mass of the molecular ion. By comparing the experimentally measured mass with the calculated theoretical mass, the elemental formula can be confirmed. This is a definitive method for verifying the identity of a newly synthesized compound. For a similar compound, tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate, HRMS (ESI) analysis showed the calculated m/z for the sodium adduct [C₁₉H₂₄NaO₂Si]⁺ to be 335.1438, with the found value being 335.1438, demonstrating the high accuracy of this technique rsc.org.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Elemental Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₂₁OSi⁺ | 233.1356 | Value to be determined experimentally |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its specific structural features: the terminal alkyne, the aromatic ring, the ether linkage, and the tert-butyldimethylsilyl group.
The most diagnostic signals in the IR spectrum would arise from the ethynyl group. A sharp and strong absorption band corresponding to the ≡C-H stretch is anticipated in the region of 3330-3270 cm⁻¹ nih.gov. The carbon-carbon triple bond (C≡C) stretching vibration is expected to appear as a weak to medium band in the 2260-2100 cm⁻¹ range nih.govresearchgate.net. The presence of these two bands would be a strong indicator of a terminal alkyne functionality.
The aromatic ring would manifest through several characteristic absorptions. The C-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern of the benzene ring (para-substitution in this case) would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.
The Si-O-C (silyl ether) linkage is characterized by a strong absorption band in the 1100-1000 cm⁻¹ region due to the asymmetric stretching vibration. The tert-butyldimethylsilyl group itself will present several characteristic bands. The Si-C stretching vibrations are typically found in the 850-750 cm⁻¹ region, often appearing as strong bands. The characteristic umbrella deformation of the methyl groups attached to the silicon atom is expected around 1250 cm⁻¹, and the rocking vibrations of these methyl groups can be observed near 840 cm⁻¹ and 780 cm⁻¹. The tert-butyl group will show characteristic C-H stretching and bending vibrations.
A summary of the expected characteristic IR absorption bands for "this compound" is presented in the interactive data table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | 3330-3270 | Strong, Sharp |
| C≡C Stretch | 2260-2100 | Weak to Medium | |
| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |
| C=C Stretch | 1600-1450 | Medium to Strong | |
| C-H Bending (out-of-plane) | 850-800 | Strong | |
| Silyl Ether | Si-O-C Asymmetric Stretch | 1100-1000 | Strong |
| tert-Butyldimethylsilyl | Si-CH₃ Umbrella Deformation | ~1250 | Medium |
| Si-C Stretch / CH₃ Rock | 850-750 | Strong | |
| tert-Butyl | C-H Stretch | 2960-2870 | Strong |
| C-H Bend | 1470-1365 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
For a molecule like "this compound," which is achiral, the concept of absolute stereochemistry is not applicable. However, X-ray crystallography would definitively determine its conformation in the solid state. The analysis would reveal the planarity of the phenyl ring and the geometry around the silicon atom, which is expected to be tetrahedral.
Key structural parameters that would be determined include:
Bond Lengths: The C≡C triple bond is expected to have a length of approximately 1.20 Å. The aromatic C-C bonds would be in the range of 1.38-1.40 Å. The C-O bond of the ether linkage would be around 1.36-1.42 Å, and the Si-O bond is anticipated to be approximately 1.64 Å. The Si-C bonds are expected to be in the range of 1.84-1.87 Å.
Bond Angles: The C-C≡C-H moiety is expected to be linear, with a bond angle of approximately 180°. The angles within the benzene ring would be close to 120°. The C-O-Si bond angle is typically in the range of 120-130°, and the angles around the tetrahedral silicon atom would be approximately 109.5°.
Dihedral Angles: The orientation of the tert-butyldimethylsilyl group relative to the plane of the phenyl ring would be a key conformational feature determined by the dihedral angle between the Si-O bond and the plane of the aromatic ring. In related phenoxy derivatives, the dihedral angle between the phenoxy and another ring system can vary. For example, in a phenoxyphthalonitrile derivative, this angle was found to be 60.39 (5)° organic-chemistry.org.
The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···π interactions involving the aromatic ring and the ethynyl group. The bulky tert-butyldimethylsilyl group would also play a significant role in dictating the packing arrangement in the crystal lattice.
Below is an interactive data table summarizing the expected crystallographic parameters for "this compound" based on data from analogous structures.
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C≡C | ~1.20 |
| Aromatic C-C | 1.38 - 1.40 |
| C(aromatic)-O | 1.36 - 1.42 |
| Si-O | ~1.64 |
| Si-C | 1.84 - 1.87 |
| Bond Angles (°) | |
| C-C≡C | ~180 |
| Aromatic C-C-C | ~120 |
| C-O-Si | 120 - 130 |
| C-Si-C | ~109.5 |
| Crystal System | Dependent on crystallization conditions |
| Space Group | Dependent on crystallization conditions |
Theoretical and Computational Chemistry Approaches in Understanding Tert Butyl 4 Ethynylphenoxy Dimethylsilane Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For tert-Butyl(4-ethynylphenoxy)dimethylsilane, DFT calculations would provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters that would be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's reactivity; a smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces, which would visualize the electron-rich and electron-deficient regions of this compound. This information is invaluable for predicting how the molecule would interact with other chemical species, such as electrophiles and nucleophiles. While general DFT studies on substituted-phenol derivatives and phenyl-substituted silane (B1218182) derivatives exist, specific data for the title compound is not available.
Molecular Dynamics Simulations for Conformational Analysis of Derivatives
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For derivatives of this compound, MD simulations would be employed to explore their conformational landscape. This involves simulating the motion of the molecule over time to identify its most stable three-dimensional structures, or conformers.
Understanding the preferred conformations is crucial as the shape of a molecule can significantly influence its physical and chemical properties, including its ability to interact with other molecules or pack in a solid state. While MD simulations have been used to study the conformational changes of various complex molecules, no specific studies on derivatives of this compound were found.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical studies, often employing methods like DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these studies could map out the energetic pathways of reactions involving the ethynyl (B1212043) or silane functional groups. This would involve calculating the energies of reactants, transition states, and products.
By identifying the lowest energy reaction pathway, researchers can predict the most likely mechanism for a given transformation. Such studies provide a molecular-level understanding of reaction kinetics and thermodynamics. Quantum chemical investigations have been performed for mechanisms of silane oxidation and reactions of aminosilanes, but not specifically for this compound.
Predictive Modeling for Polymer Properties and Molecular Interactions
Predictive modeling encompasses a range of computational techniques used to forecast the properties of materials, such as polymers. If this compound were to be used as a monomer, predictive modeling could estimate the properties of the resulting polymer. These models often use quantitative structure-property relationship (QSPR) approaches, which correlate the chemical structure of the monomer with the macroscopic properties of the polymer, such as thermal stability, mechanical strength, and optical properties.
Similarly, computational models can predict how this compound would interact with other molecules or surfaces. This is particularly relevant for applications in materials science and surface chemistry. Although predictive modeling for polymer properties is an active area of research, no models specific to polymers derived from this compound were identified in the available literature.
Future Directions and Emerging Research Avenues for Tert Butyl 4 Ethynylphenoxy Dimethylsilane
Exploration of Novel Reaction Pathways and Catalytic Systems
The future development of tert-Butyl(4-ethynylphenoxy)dimethylsilane chemistry will likely involve the exploration of novel reaction pathways that go beyond traditional cross-coupling and click chemistry. Research is anticipated to focus on the development of more efficient, selective, and sustainable catalytic systems to manipulate its reactive ethynyl (B1212043) and silyl (B83357) ether moieties.
Key Research Thrusts:
Advanced Catalytic Systems: While palladium and copper catalysts are standard for reactions involving the ethynyl group, future research will likely explore the use of earth-abundant and less toxic metal catalysts, such as iron, nickel, and cobalt. Photocatalysis and electrocatalysis are also emerging as powerful tools for activating C-H bonds and forging new bonds under mild conditions, opening up new reaction possibilities for this compound.
Novel Polymerization Techniques: Beyond simple chain-growth polymerization, new methods such as multicomponent polymerizations and living polymerization techniques could be employed to create well-defined polymers with complex architectures. The ethynyl group can participate in novel polymerization reactions, such as poly-ynes and graphdiyne synthesis, leading to materials with unique electronic and optical properties.
Orthogonal Chemistry: The silyl ether and ethynyl groups offer opportunities for orthogonal reactions, where each group can be reacted independently without interfering with the other. Future work will likely focus on developing new orthogonal strategies to create complex, multifunctional molecules and materials in a highly controlled manner.
A hypothetical example of a novel reaction pathway could involve a one-pot, multi-catalyst system that first deprotects the silyl ether and then uses the resulting phenol (B47542) and the ethynyl group in a subsequent cyclization reaction to form complex heterocyclic structures.
Integration into Multifunctional and Responsive Materials
A significant area of future research will be the incorporation of this compound into multifunctional and responsive materials. The combination of a robust aromatic core, a versatile ethynyl handle for polymerization or functionalization, and a cleavable silyl ether makes it an ideal candidate for creating "smart" materials that can respond to external stimuli. rsc.orgmdpi.com
Potential Applications in Advanced Materials:
| Material Class | Potential Functionality | Triggering Stimulus |
| Stimuli-Responsive Polymers | Controlled release of encapsulated molecules, changes in solubility or mechanical properties. | pH, specific ions (e.g., fluoride (B91410) for silyl ether cleavage), light. nih.gov |
| Self-Healing Materials | The ethynyl group can be used in cross-linking reactions that can be reversed and reformed to repair damage. | Heat, light. |
| Organic Electronics | Incorporation into conjugated polymers for use in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). | Electrical potential, light. |
| Porous Organic Frameworks | The rigid structure of the aromatic ring and the ethynyl group can be used to construct porous materials for gas storage and separation. | Not applicable (structural). |
The cleavage of the tert-butyldimethylsilyl (TBS) ether group is a key feature that can be exploited to impart stimuli-responsiveness. nih.govwikipedia.org For instance, materials incorporating this moiety could be designed to degrade or release a payload in an acidic environment or in the presence of fluoride ions.
Advanced Characterization Techniques for In-Situ Studies
To fully understand and optimize the behavior of this compound in complex systems, the application of advanced characterization techniques for in-situ studies will be crucial. These techniques allow researchers to observe reactions and material transformations in real-time, providing valuable insights into reaction mechanisms and kinetics.
Relevant In-Situ Techniques:
In-Situ NMR and IR Spectroscopy: These techniques can be used to monitor the progress of reactions involving the ethynyl and silyl ether groups, providing real-time information on the formation of intermediates and products.
In-Situ X-ray Scattering and Diffraction: For materials science applications, these methods can be employed to study the evolution of morphology and crystal structure during polymerization or self-assembly processes.
In-Situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution imaging techniques can visualize the formation of thin films and self-assembled monolayers on surfaces in real-time.
For example, in-situ IR spectroscopy could be used to monitor the disappearance of the characteristic C≡C-H stretch of the ethynyl group during a polymerization reaction, providing precise kinetic data that can be used to optimize the reaction conditions.
Computational Design and Rational Synthesis of Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules and materials with tailored properties. hydrophobe.org In the context of this compound, computational methods can be used to predict the properties of novel derivatives and to guide their synthesis.
Applications of Computational Chemistry:
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Predicting reaction pathways and transition states for novel reactions. | Reaction energies, activation barriers, spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of polymers and materials derived from the compound. | Mechanical properties, diffusion of small molecules, conformational changes. |
| Quantitative Structure-Property Relationship (QSPR) | Correlating the chemical structure of derivatives with their physical and chemical properties. | Solubility, melting point, electronic properties. |
Researchers can use DFT calculations to screen a virtual library of potential catalysts for a novel reaction, identifying the most promising candidates for experimental investigation. Similarly, MD simulations could be used to predict how modifying the substituents on the aromatic ring would affect the self-assembly and mechanical properties of a resulting polymer, allowing for the rational design of materials with specific performance characteristics. researchgate.net
Q & A
Q. What are the standard synthetic routes for tert-Butyl(4-ethynylphenoxy)dimethylsilane?
The synthesis typically involves silylation of 4-ethynylphenol using tert-butyl(dimethyl)silyl chloride (TBDMSCl) under anhydrous conditions. A base such as triethylamine or imidazole is added to deprotonate the phenol and neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization . Critical steps include maintaining inert atmospheres (argon/nitrogen) to prevent oxidation of the ethynyl group and rigorous drying of solvents.
Q. How is this compound characterized to confirm its structure?
Structural confirmation relies on spectroscopic techniques:
- NMR : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 6.8–7.2 ppm), ethynyl protons (δ 2.5–3.0 ppm), and TBDMS methyl groups (δ 0.1–0.3 ppm). C NMR confirms the ethynyl carbon (δ 70–85 ppm) and silyl quaternary carbon (δ 18–25 ppm) .
- FTIR : Peaks at ~3300 cm (ethynyl C≡C-H stretch) and 1250 cm (Si-C stretch) are diagnostic .
- GC/MS : High-resolution mass spectrometry verifies molecular ion [M] and fragmentation patterns consistent with TBDMS cleavage .
Q. What are the primary research applications of this compound in organic synthesis?
The compound serves as:
- A protecting group for phenolic hydroxyls in multi-step syntheses, leveraging the stability of TBDMS under acidic/basic conditions .
- A click chemistry precursor : The ethynyl group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer functionalization .
- A building block for metal-organic frameworks (MOFs) or dendrimers via Sonogashira coupling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield when synthesizing this compound?
Yield optimization involves:
- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.
- Base choice : Imidazole (1.5 eq.) reduces steric hindrance compared to bulkier bases .
- Temperature control : Reactions at 0–5°C suppress ethynyl group degradation.
- Purification : Gradient elution (hexane:ethyl acetate 9:1 to 4:1) resolves silylated products from unreacted phenol . Contradictions in reported yields (e.g., 60–85%) may stem from residual moisture or incomplete silylation; Karl Fischer titration of solvents pre-reaction mitigates this .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations model:
- Electrophilic aromatic substitution : Electron density maps predict regioselectivity in further functionalization .
- Si-O bond stability : Bond dissociation energies (BDEs) assess deprotection kinetics under acidic/basic conditions . Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., ICReDD) to screen reaction pathways and reduce experimental trial-and-error .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or FTIR data often arise from:
- Solvent effects : Deuterated solvents (CDCl vs. DMSO-d) shift proton signals; replicate measurements in standardized solvents .
- Impurity interference : Trace water or silica gel residues alter peak shapes. Pre-purification via size-exclusion chromatography (SEC) improves clarity .
- Dynamic processes : Rotameric equilibria of the silyl group broaden peaks; variable-temperature NMR (VT-NMR) at −40°C resolves splitting .
Methodological Tables
Table 1: Key Synthetic Parameters for tert-Butyl(4-ethynylphenoxy)dimethylsilane
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes ethynyl degradation |
| Base | Imidazole (1.5 eq.) | Enhances silylation efficiency |
| Solvent | Anhydrous DCM | Reduces hydrolysis side reactions |
| Purification | Silica gel chromatography (9:1 hexane:EA) | Separates silylated product |
Table 2: Advanced Analytical Techniques for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
